Isourea as a Kinetic Intermediate: Comparison of Tautomerization Energy Barrier vs. Urea
The interconversion between urea and its isourea tautomer (CAS 4744-36-9) is not spontaneous; it requires overcoming a significant energy barrier. A computational study using the least-action tunneling (LAT) method provides a quantitative comparison of the tautomerization barriers for urea, thiourea, and selenourea [1]. The calculated energy barrier for the urea-to-isourea tautomerization is substantially higher than that for the selenourea analog, indicating that the isourea form is kinetically less accessible under standard conditions. This data underscores that the isourea tautomer is a distinct chemical species with a defined thermodynamic and kinetic profile, not simply a resonant form of urea.
| Evidence Dimension | Tautomerization Energy Barrier |
|---|---|
| Target Compound Data | Energy barrier for urea → isourea interconversion (computed). Exact value not provided in abstract; study compares relative barriers for urea, thiourea, and selenourea. |
| Comparator Or Baseline | Selenourea and thiourea tautomerization barriers |
| Quantified Difference | The study ranks the barrier heights, with urea exhibiting a distinct, higher barrier compared to its chalcogen analogs. This is a class-level inference based on the computed data. |
| Conditions | Computational study using least-action tunneling (LAT) method; temperature range 10-300 K. |
Why This Matters
This evidence confirms isourea is a kinetically distinct species requiring specific conditions for formation, which is critical for designing experiments where its unique reactivity is desired.
- [1] Physical Chemistry Chemical Physics. (2020). The role of the tunneling path in the tautomerization of urea and derivatives. View Source
